

Application Notes and Protocols: Tomivosertib and Paclitaxel Combination Therapy

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Compound of Interest

Compound Name: M090

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Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed overview of the scientific rationale, experimental protocols, and clinical application of combination therapy involving tomivosertib (eFT508) and paclitaxel. Tomivosertib is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2), which are key regulators of protein translation and immune signaling.^{[1][2][3]} Paclitaxel is a well-established chemotherapeutic agent that disrupts microtubule function, leading to mitotic arrest and apoptosis.^{[4][5][6][7]} The combination of these two agents is being explored as a promising strategy in oncology, particularly for cancers like metastatic breast cancer.^{[8][9]}

The rationale for this combination is based on preclinical evidence suggesting that MNK1/2 inhibition may sensitize cancer cells to the cytotoxic effects of taxanes.^[8] MNK1/2 are downstream effectors in the MAPK signaling pathway and their inhibition can modulate the translation of key oncogenic proteins.^{[10][11]}

Mechanism of Action

Tomivosertib: As a selective inhibitor of MNK1 and MNK2, tomivosertib competitively binds to the ATP-binding site of these kinases.^[1] This prevents the phosphorylation of its primary substrate, the eukaryotic translation initiation factor 4E (eIF4E), at serine 209.^{[1][2]} The phosphorylation of eIF4E is a critical step for the translation of a specific subset of mRNAs that

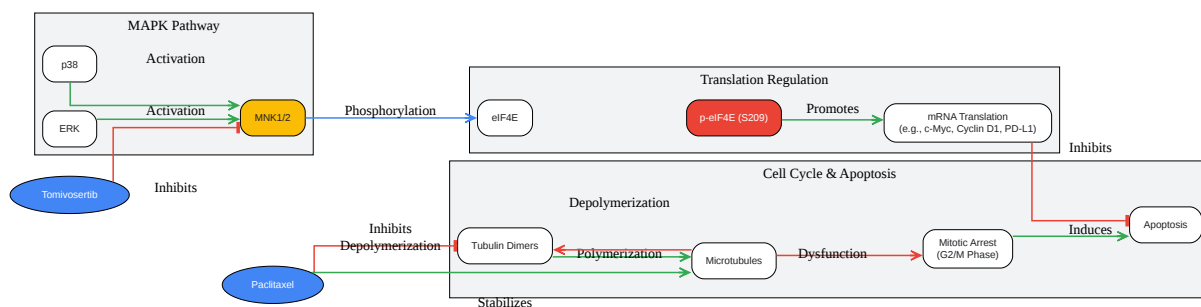
encode for proteins involved in cell proliferation, survival, and angiogenesis, such as c-Myc and Cyclin D1.[11][12][13] By inhibiting this process, tomivosertib can suppress tumor growth. Additionally, tomivosertib has been shown to downregulate the expression of the immune checkpoint protein PD-L1, suggesting a role in enhancing anti-tumor immunity.[1][14][15]

Paclitaxel: Paclitaxel is a microtubule-stabilizing agent.[4][5][6] It binds to the β -tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their depolymerization.[6][16] This stabilization disrupts the normal dynamic reorganization of the microtubule network that is essential for mitosis and other vital cellular functions.[6] The resulting dysfunctional microtubules lead to the arrest of the cell cycle at the G2/M phase, which ultimately triggers apoptosis.[5][6]

Combination Rationale: The combination of tomivosertib and paclitaxel is hypothesized to exert a synergistic anti-tumor effect. By inhibiting the translation of pro-survival proteins, tomivosertib may lower the threshold for paclitaxel-induced apoptosis. Furthermore, the immunomodulatory effects of tomivosertib could complement the cytotoxic activity of paclitaxel.

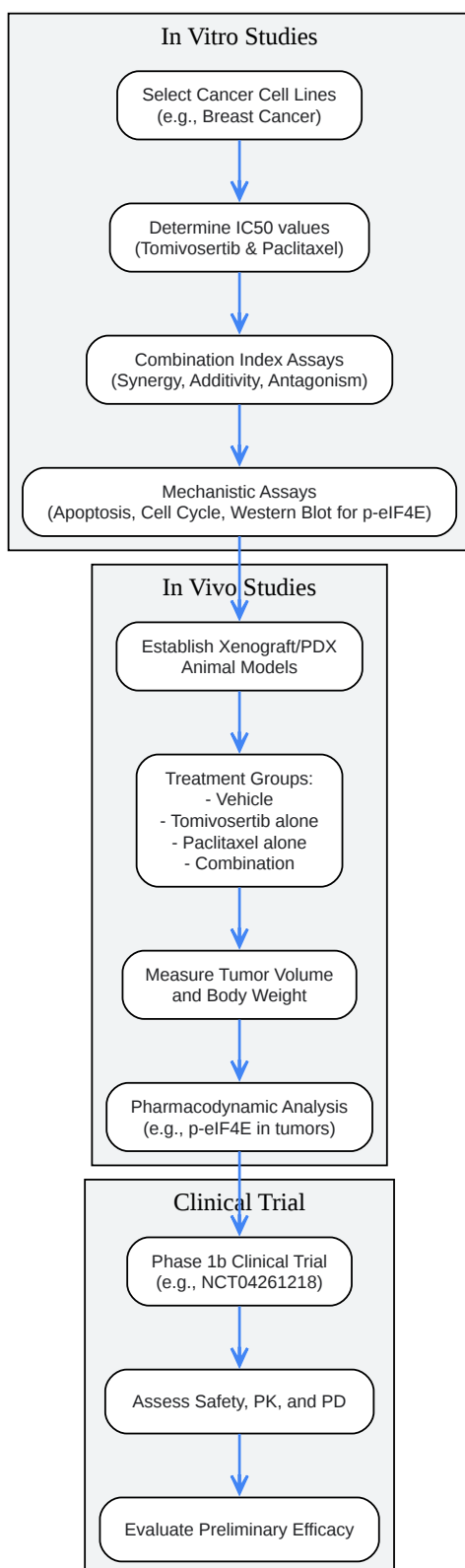
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating the combination therapy.



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Caption: Mechanism of action for tomivosertib and paclitaxel combination therapy.



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Caption: General experimental workflow for evaluating combination therapy.

Quantitative Data Summary

The following tables summarize key quantitative data for tomivosertib and from the phase 1b clinical trial of the combination therapy.

Table 1: Tomivosertib In Vitro Activity

Parameter	Value	Cell Lines/Conditions	Reference
MNK1 IC50	2.4 nM	Enzyme Assay	[1]
MNK2 IC50	1.0 nM	Enzyme Assay	[1]

| eIF4E Phosphorylation IC50 | 2-16 nM | Tumor Cell Lines |[1][14] |

Table 2: Clinical Pharmacokinetics (Phase 1b Trial NCT04261218)

Drug	Parameter	Value	Dosing Schedule	Reference
Tomivosertib	Plasma Levels	21 ± 40 ng/mL	100 mg BID	[11][17]
Paclitaxel	Peak Plasma Levels	600 ± 220 ng/mL	80 mg/m ² on Days 1 & 8 (21-day cycle)	[11][17]

| Observation | No pharmacokinetic interaction was observed between the two drugs.[8][18] |

Experimental Protocols

In Vitro Cell Viability Assay (Example)

- Cell Culture: Culture human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Drug Preparation: Prepare stock solutions of tomivosertib and paclitaxel in DMSO. Serially dilute the drugs to the desired concentrations in culture media.

- **Cell Seeding:** Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
- **Treatment:** Treat cells with increasing concentrations of tomivosertib, paclitaxel, or the combination for 72 hours.
- **Viability Assessment:** Assess cell viability using a resazurin-based assay (e.g., PrestoBlue) or MTT assay according to the manufacturer's instructions.
- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC₅₀) for each drug. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot for Phospho-eIF4E

- **Cell Lysis:** Treat cells with tomivosertib for the desired time and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine protein concentration using a BCA assay.
- **SDS-PAGE and Transfer:** Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-eIF4E (Ser209), total eIF4E, and a loading control (e.g., β-actin) overnight at 4°C.
- **Detection:** Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Clinical Trial Protocol (NCT04261218)

This section summarizes the protocol for the Phase 1b clinical trial of tomivosertib in combination with paclitaxel in patients with advanced breast cancer.[\[8\]](#)[\[9\]](#)

- **Study Design:** A multicenter, open-label, phase 1b study to evaluate the safety, pharmacodynamics, pharmacokinetics, and efficacy of the combination therapy.[\[9\]](#)

- Patient Population: Patients with advanced breast cancer for whom standard-of-care treatments were ineffective.[9]
- Treatment Regimen:
 - Run-in Period: Patients initially received tomivosertib monotherapy at a dose of 100 mg orally twice daily (BID) for 14 days.[9]
 - Combination Period: After the run-in period, patients continued with tomivosertib 100 mg BID and received intravenous paclitaxel at a dose of 80 mg/m² on days 1 and 8 of a 21-day cycle.[11][17]
- Primary Objectives:
 - To assess the safety of the tomivosertib and paclitaxel combination.[8]
 - To determine any pharmacokinetic interactions between the two drugs.[8]
 - To assess target engagement through pharmacodynamic studies.[8]
- Pharmacodynamic Assessments:
 - Biopsies of metastatic lesions were taken at baseline and on-treatment to assess the levels of phosphorylated eIF4E (S209) by immunohistochemistry.[8]
 - A clear reduction in the phosphorylation of eIF4E was observed following tomivosertib treatment.[8][18]

Conclusion

The combination of tomivosertib and paclitaxel represents a rationally designed therapeutic strategy. The available clinical data from the phase 1b trial indicates that the combination is well-tolerated and effectively engages its molecular target.[8][18] Further clinical investigation in phase II studies is warranted to fully elucidate the efficacy of this combination in treating advanced cancers. The protocols and data presented herein provide a valuable resource for researchers and clinicians working on the development of this and similar combination therapies.

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